molecular formula C5H12N2 B3002770 3-Ethylazetidin-3-amine CAS No. 866432-22-6

3-Ethylazetidin-3-amine

Cat. No. B3002770
CAS RN: 866432-22-6
M. Wt: 100.165
InChI Key: RVNJQVUOPVMKCW-UHFFFAOYSA-N
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Description

3-Ethylazetidin-3-amine is a chemical compound with the CAS Number: 866432-22-6 . It has a molecular weight of 100.16 and its IUPAC name is 3-ethyl-3-azetidinamine . The compound is stored at temperatures between 0-8°C .


Molecular Structure Analysis

The InChI code for 3-Ethylazetidin-3-amine is 1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

It is stored at temperatures between 0-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Safety and Hazards

The safety information for 3-Ethylazetidin-3-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

properties

IUPAC Name

3-ethylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNJQVUOPVMKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylazetidin-3-amine

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